molecular formula C8H5Br2FO2 B2899681 Methyl 4,5-dibromo-2-fluorobenzoate CAS No. 1214375-51-5

Methyl 4,5-dibromo-2-fluorobenzoate

Cat. No.: B2899681
CAS No.: 1214375-51-5
M. Wt: 311.932
InChI Key: GXQSHUARBHYOST-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-2-fluorobenzoate (C₈H₅Br₂FO₂) is a halogenated aromatic ester characterized by a benzene ring substituted with two bromine atoms at positions 4 and 5, a fluorine atom at position 2, and a methyl ester group at position 1. This compound serves as a critical synthetic intermediate in pharmaceutical and material science research due to its reactivity and stability imparted by the electron-withdrawing halogens . Its structural complexity allows for versatile applications in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules.

Properties

IUPAC Name

methyl 4,5-dibromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQSHUARBHYOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl benzoate. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Dibromo-fluorobenzyl alcohol.

    Oxidation: Dibromo-fluorobenzoic acid.

Scientific Research Applications

Methyl 4,5-dibromo-2-fluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs: Halogenated Benzoates

The table below highlights key structural analogs of methyl 4,5-dibromo-2-fluorobenzoate, emphasizing substituent patterns and applications:

Compound Name Substituents Key Applications Reference
This compound 4-Br, 5-Br, 2-F, COOCH₃ Pharmaceutical intermediates, material science
Methyl 2-(bromomethyl)-4,5-difluorobenzoate 2-BrCH₂, 4-F, 5-F, COOCH₃ Organic synthesis, polymer precursors
Dehydroabietic acid methyl ester Diterpene backbone, COOCH₃ Natural resin analysis, antimicrobial studies
Metsulfuron methyl ester Triazine-sulfonyl, COOCH₃ Herbicide formulations



Key Observations :

  • Halogen Positioning: The dual bromine substituents in this compound enhance electrophilic aromatic substitution reactivity compared to mono-halogenated analogs like methyl 2-(bromomethyl)-4,5-difluorobenzoate. This makes it more reactive in Suzuki-Miyaura couplings .
  • Steric and Electronic Effects : The fluorine atom at position 2 stabilizes the aromatic ring via resonance, while bromine atoms increase molecular weight and lipophilicity, influencing solubility in organic solvents .

Pharmaceutical Intermediates

This compound is a precursor in synthesizing fluorinated benzodiazepine analogs, such as impurities listed in pharmaceutical guidelines (e.g., EP Impurity H: 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) . Its halogenated structure enables selective functionalization, critical for developing CNS-active molecules.

Material Science

In material science, the compound’s bromine atoms facilitate cross-linking in polymer matrices, enhancing thermal stability. This contrasts with methyl 2-(bromomethyl)-4,5-difluorobenzoate, where the bromomethyl group enables alkylation reactions in dendrimer synthesis .

Biological Activity

Methyl 4,5-dibromo-2-fluorobenzoate is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H5_5Br2_2F O2_2. Its structure features two bromine atoms and one fluorine atom attached to a benzoate moiety, which significantly influences its reactivity and interactions with biological systems.

Molecular Characteristics

PropertyValue
Molecular FormulaC8_8H5_5Br2_2F O2_2
Molecular Weight293.93 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The presence of halogen substituents enhances the compound's interaction with microbial targets, potentially leading to the disruption of cellular processes.

  • Mechanism of Action : The compound may inhibit key enzymes or disrupt membrane integrity in microbial cells, leading to cell death. Studies have shown that halogenated compounds often exhibit increased lipophilicity, allowing them to penetrate microbial membranes more effectively.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly against breast (MCF-7) and cervical (HeLa) cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound can inhibit the proliferation of MCF-7 and HeLa cells. The compound's halogen atoms likely enhance its binding affinity to specific cellular targets involved in cancer cell growth regulation .

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors that play crucial roles in cell signaling pathways related to growth and apoptosis. The unique electronic properties imparted by the bromine and fluorine atoms may facilitate these interactions, leading to altered enzyme activity and subsequent cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameMolecular FormulaKey Differences
Methyl 4-bromo-2-fluorobenzoateC8_8H6_6BrF O2_2Lacks a second bromine; different reactivity.
Methyl 4,5-dichloro-2-fluorobenzoateC8_8H6_6Cl2_2F O2_2Chlorine instead of bromine; affects properties.
Methyl 4,5-dibromo-3-fluorobenzoateC8_8H6_6Br2_2F O2_2Different fluorine positioning; alters reactivity.

The presence of multiple bromine atoms in this compound enhances its potential as a lead compound in drug development due to its unique binding characteristics compared to other halogenated derivatives.

Recent Studies

Recent investigations into the biological activities of this compound have highlighted its potential applications in drug design:

  • Pharmaceutical Development : The compound is being explored as a scaffold for developing new anticancer drugs. Its ability to selectively target cancer cells while minimizing effects on normal cells is a critical area of ongoing research .

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